molecular formula C5H6FNO2S2 B2598289 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride CAS No. 2173998-91-7

4-Ethyl-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B2598289
CAS No.: 2173998-91-7
M. Wt: 195.23
InChI Key: YHCFLFYHQDHVNC-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H6FNO2S2. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride typically involves the reaction of 4-ethylthiazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, sulfonic acids, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethyl-1,3-thiazole-2-sulfonyl fluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-thiazole-2-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1,3-thiazole-2-sulfonyl fluoride is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

4-ethyl-1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCFLFYHQDHVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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